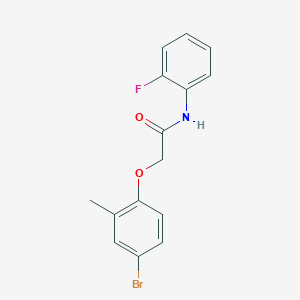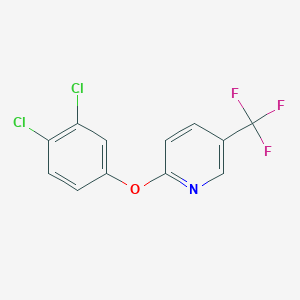
N-(2-chlorophenyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-phenoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a member of the arylacetic acid group of NSAIDs and is commonly used to treat pain, inflammation, and fever. Diclofenac is available in various forms, including tablets, capsules, injections, and gels.
作用機序
Diclofenac exerts its effects by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function, while COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. Diclofenac inhibits the activity of both enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response. It also reduces the production of leukotrienes, which are involved in the inflammatory response and allergic reactions. Diclofenac has been shown to have analgesic effects, reducing pain in various conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool for research. However, N-(2-chlorophenyl)-2-phenoxybenzamide also has limitations. It can cause adverse effects such as gastrointestinal bleeding and renal dysfunction, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain stable concentrations in experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-phenoxybenzamide. One area of research is the development of new formulations that can improve its bioavailability and reduce its adverse effects. Another area of research is the identification of new targets for this compound, which could expand its therapeutic applications. Additionally, research could focus on the development of new NSAIDs that have improved efficacy and safety profiles compared to this compound.
合成法
Diclofenac can be synthesized through various methods, including the condensation of 2-chlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzoic acid with phenol and phosphorus oxychloride, followed by the addition of sodium hydroxide.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX activity, N-(2-chlorophenyl)-2-phenoxybenzamide reduces inflammation and pain.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-11-5-6-12-17(16)21-19(22)15-10-4-7-13-18(15)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJWHWSQBSFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)


![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)

![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)